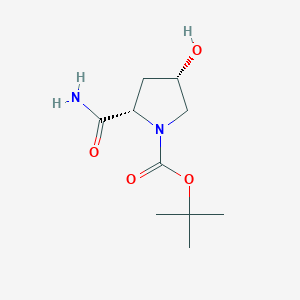
tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, influencing pathways relevant to neurodegenerative diseases and other conditions. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.
The molecular formula for this compound is with a molecular weight of approximately 230.26 g/mol. The compound is characterized by its pyrrolidine ring, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₄ |
| Molecular Weight | 230.26 g/mol |
| Solubility | Very soluble |
| Log P (octanol-water) | -0.4 |
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies demonstrate that the compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases . The protective mechanism appears to involve a reduction in pro-inflammatory cytokines such as TNF-α.
- Antioxidant Properties : The compound has shown moderate antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress within neuronal cells .
Study 1: Neuroprotective Effects Against Amyloid-Beta Toxicity
A study investigated the effects of this compound on astrocyte viability in the presence of amyloid-beta (Aβ) peptides. The results indicated that treatment with this compound significantly improved cell viability compared to control groups treated only with Aβ.
| Treatment | Cell Viability (%) |
|---|---|
| Control (Aβ only) | 43.78 ± 7.17 |
| Aβ + tert-butyl compound | 62.98 ± 4.92 |
This suggests that the compound mitigates Aβ-induced toxicity, potentially through its anti-inflammatory effects.
Study 2: Inhibition of Acetylcholinesterase
In another study evaluating the inhibitory effects on AChE, this compound demonstrated an IC50 value of approximately 15.4 nM, indicating potent inhibition compared to standard cholinesterase inhibitors.
Discussion
The findings regarding this compound suggest it holds promise as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease due to its ability to inhibit key enzymes and protect against oxidative stress. Its low toxicity profile and high solubility further enhance its potential for development into a clinically relevant drug.
Propiedades
IUPAC Name |
tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGKNURQVBUGBO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















